molecular formula C17H14O3S B14338160 (7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid CAS No. 104172-31-8

(7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid

Katalognummer: B14338160
CAS-Nummer: 104172-31-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: MMFITRZFNMVNKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the benzothiophene core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a series of reactions, including halogenation followed by nucleophilic substitution with a carboxylate source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzoyl group to a benzyl group or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoyl group and the acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene: The parent compound, which lacks the benzoyl and acetic acid groups.

    2-Benzoylbenzo[b]thiophene: A similar compound with a benzoyl group at a different position.

    5-Benzoyl-2,3-dihydro-1-benzothiophene: A compound with a similar structure but without the acetic acid moiety.

Uniqueness

(7-Benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid is unique due to the specific positioning of the benzoyl and acetic acid groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

104172-31-8

Molekularformel

C17H14O3S

Molekulargewicht

298.4 g/mol

IUPAC-Name

2-(7-benzoyl-2,3-dihydro-1-benzothiophen-5-yl)acetic acid

InChI

InChI=1S/C17H14O3S/c18-15(19)10-11-8-13-6-7-21-17(13)14(9-11)16(20)12-4-2-1-3-5-12/h1-5,8-9H,6-7,10H2,(H,18,19)

InChI-Schlüssel

MMFITRZFNMVNKF-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C1C=C(C=C2C(=O)C3=CC=CC=C3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.